molecular formula C10H12N2O B8769135 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone

7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone

Cat. No.: B8769135
M. Wt: 176.21 g/mol
InChI Key: SOKTXJGBXRRDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 7-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
  • 7-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
  • 7-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Uniqueness

The uniqueness of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 7th position may impart unique properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-amino-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H12N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3

InChI Key

SOKTXJGBXRRDGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 10 ml of toluene was suspended 200 mg of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and then 268 mg of diphenylphosphoryl azide (DPPA), 722 mg of tert-butyl alcohol, and 0.135 ml of triethylamine were added thereto, followed by 14 hours of stirring under reflux with heating. After cooling, the reaction solution was concentrated under reduced pressure, water was added to the residue, and the organic layer was extracted with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. To the residue was added 5 ml of a 4M ethyl acetate solution of hydrochloric acid, followed by 7 hours of stirring at room temperature. Then, the reaction solution was concentrated under reduced pressure. To the residue was added a saturated aqueous sodium hydrogen carbonate, and the organic layer was extracted with chloroform. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (chloroform:methanol:aqueous ammonia) to obtain 80 mg of 7-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three
Quantity
722 mg
Type
reactant
Reaction Step Three
Quantity
0.135 mL
Type
solvent
Reaction Step Three

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